3-Carbomethoxy-6-carboxycoumarin
Description
Properties
CAS No. |
6468-71-9 |
|---|---|
Molecular Formula |
C12H8O6 |
Molecular Weight |
248.19 g/mol |
IUPAC Name |
3-methoxycarbonyl-2-oxochromene-6-carboxylic acid |
InChI |
InChI=1S/C12H8O6/c1-17-11(15)8-5-7-4-6(10(13)14)2-3-9(7)18-12(8)16/h2-5H,1H3,(H,13,14) |
InChI Key |
WKAYHNJDYGQYCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC(=C2)C(=O)O)OC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-carbomethoxy-6-carboxycoumarin with coumarins bearing substituents at positions 3 and/or 6:
Physicochemical Properties
- Solubility: The carboxy group in this compound increases water solubility compared to non-polar derivatives like 4-hydroxy-6-methylcoumarin (logP: ~1.5) .
- Stability : Ester groups (e.g., carbomethoxy) are prone to hydrolysis under alkaline conditions, whereas bromo substituents (e.g., 3-acetyl-6-bromocoumarin) enhance stability against oxidation .
Q & A
Q. What synthetic methodologies are commonly employed for 3-Carbomethoxy-6-carboxycoumarin?
The synthesis typically involves Pechmann condensation , where phenolic derivatives (e.g., resorcinol analogs) react with β-keto esters (e.g., ethyl acetoacetate) under acidic conditions (e.g., H₂SO₄ or Lewis acids). Alternative routes include Knoevenagel condensation of substituted benzaldehydes with Meldrum’s acid, followed by cyclization . Reaction optimization may require adjusting catalyst concentration, temperature, and solvent polarity to enhance yield and purity.
Q. How is structural characterization of this compound performed?
Key techniques include:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and coupling patterns.
- IR spectroscopy to identify carbonyl (C=O) stretches (~1700 cm⁻¹) and carboxy/methoxy groups.
- Mass spectrometry (ESI or EI-MS) for molecular ion validation and fragmentation analysis .
- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination.
Q. Which biological assays are suitable for preliminary evaluation of its activity?
- Enzyme inhibition assays : Measure IC₅₀ values against targets like cyclooxygenase (COX) or carbonic anhydrase using fluorometric/colorimetric substrates.
- Cell-based assays : Evaluate antiproliferative effects via MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with controls for cytotoxicity (e.g., normal fibroblasts) .
- Apoptosis markers : Flow cytometry for Annexin V/PI staining or caspase-3 activation.
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in Pechmann condensation?
- Design of Experiments (DoE) : Systematically vary parameters (catalyst type, molar ratios, temperature). For example, replacing H₂SO₄ with FeCl₃ may reduce side reactions.
- Solvent screening : Polar aprotic solvents (e.g., DMF) or ionic liquids can improve solubility of intermediates.
- In situ monitoring : Use HPLC or TLC to track intermediate formation and adjust reaction time .
Q. How should researchers resolve contradictions in reported enzyme inhibition data?
- Assay validation : Ensure consistent substrate concentrations, pH, and cofactor availability (e.g., Zn²⁺ for carbonic anhydrase).
- Compound purity : Verify via HPLC (>95%) to exclude interference from synthetic byproducts.
- Meta-analysis : Compare data across studies using standardized metrics (e.g., normalized IC₅₀) and assess confounding variables (e.g., enzyme isoforms) .
Q. What computational strategies predict structure-activity relationships (SAR) for coumarin derivatives?
- Molecular docking : Use AutoDock or Schrödinger to model interactions with enzyme active sites (e.g., COX-2’s hydrophobic pocket).
- QSAR modeling : Corrogate electronic (HOMO/LUMO) and steric (logP) descriptors with bioactivity data.
- MD simulations : Validate binding stability over time (≥100 ns trajectories) .
Q. How to design experiments assessing photophysical properties for applications in sensitizers?
- UV-Vis spectroscopy : Measure absorbance maxima (λₐᵦₛ) and molar extinction coefficients.
- Fluorescence quenching : Titrate with electron donors/acceptors to study excited-state behavior.
- Triplet-state analysis : Use nanosecond transient absorption spectroscopy to evaluate energy transfer efficiency .
Data Analysis and Reporting Guidelines
Q. What statistical methods are appropriate for dose-response studies?
- Nonlinear regression : Fit data to sigmoidal curves (Hill equation) using tools like GraphPad Prism.
- ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., Tukey’s test for pairwise differences).
- Outlier detection : Apply Grubbs’ test or ROUT method to exclude anomalous data points .
Q. How to report conflicting spectral data in publications?
Q. What frameworks ensure reproducibility in SAR studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
